2-(2-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(2-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the thiadiazole ring through cyclization reactions, followed by the introduction of the methoxyphenoxy and thiophene groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule, with studies exploring its interactions with biological targets and its effects on cellular processes.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure and reactivity may offer advantages over existing drugs.
Industry: The compound’s properties make it suitable for use in various industrial applications, including as a precursor for the synthesis of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structural features, such as:
- 2-(2-methoxyphenoxy)-5-nitrophenyl(phenyl)methanone
- 2-methoxyphenyl isocyanate
- 2,5-bis(5-methylthiophen-2-yl)benzene-1,4-diamine
Uniqueness
What sets 2-(2-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide apart is its unique combination of functional groups and structural motifs
Properties
Molecular Formula |
C16H15N3O3S2 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C16H15N3O3S2/c1-10-7-8-13(23-10)15-18-16(24-19-15)17-14(20)9-22-12-6-4-3-5-11(12)21-2/h3-8H,9H2,1-2H3,(H,17,18,19,20) |
InChI Key |
XPZPLKOWWIWMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=NSC(=N2)NC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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